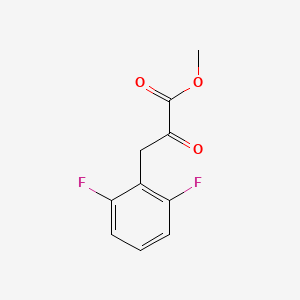
4-(tert-Butoxy)-3-(tert-butyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxy)-3-(tert-butyl)toluene is an organic compound characterized by the presence of both tert-butoxy and tert-butyl groups attached to a toluene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-3-(tert-butyl)toluene typically involves the alkylation of toluene derivatives. One common method includes the reaction of 4-hydroxy-3-(tert-butyl)toluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often require elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butoxy)-3-(tert-butyl)toluene undergoes several types of chemical reactions, including:
Oxidation: The tert-butyl groups can be oxidized to form tert-butyl alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used under controlled conditions to achieve selective substitution on the aromatic ring.
Major Products Formed
Oxidation: The major products include tert-butyl alcohols and corresponding ketones.
Substitution: Products include nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(tert-Butoxy)-3-(tert-butyl)toluene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxy)-3-(tert-butyl)toluene involves its interaction with specific molecular targets and pathways. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interaction with other molecules. The compound can act as a radical scavenger, protecting other molecules from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzonitrile: Similar in structure but contains a nitrile group instead of a tert-butoxy group.
tert-Butylbenzene: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain reactions.
4-tert-Butylphenol: Contains a hydroxyl group instead of a tert-butoxy group, leading to different chemical properties and reactivity.
Uniqueness
4-(tert-Butoxy)-3-(tert-butyl)toluene is unique due to the presence of both tert-butyl and tert-butoxy groups, which provide significant steric hindrance and influence its chemical reactivity. This makes it a valuable compound in synthetic organic chemistry for protecting groups and as a precursor for more complex molecules .
Propiedades
Número CAS |
14593-33-0 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
2-tert-butyl-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C15H24O/c1-11-8-9-13(16-15(5,6)7)12(10-11)14(2,3)4/h8-10H,1-7H3 |
Clave InChI |
MUOGWOINLDOVEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15334675.png)
![[(1R,2R,3S,4S)-2-[(tert-Butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxybenzyl)oxy]cyclopentyl]methanol](/img/structure/B15334678.png)





![5,6-Diethylbenzo[d]thiazol-2-amine](/img/structure/B15334721.png)


![5-Fluoro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B15334733.png)



